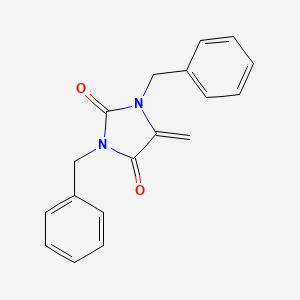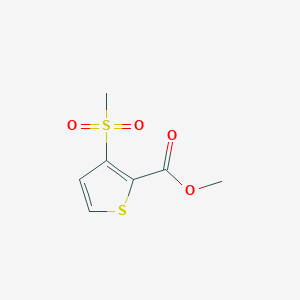
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and organic synthesis. Thiophene itself is a five-membered aromatic ring containing one sulfur atom, and its derivatives are known for their biological activities and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways depend on the specific application and the structure of the derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-aminosulfonylthiophene-2-carboxylate
- Methyl 3-hydroxythiophene-2-carboxylate
- Methyl 3-chlorothiophene-2-carboxylate
Uniqueness
Methyl 3-(methanesulfonyl)thiophene-2-carboxylate is unique due to its methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables unique synthetic transformations compared to other thiophene derivatives .
Eigenschaften
CAS-Nummer |
62353-79-1 |
|---|---|
Molekularformel |
C7H8O4S2 |
Molekulargewicht |
220.3 g/mol |
IUPAC-Name |
methyl 3-methylsulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O4S2/c1-11-7(8)6-5(3-4-12-6)13(2,9)10/h3-4H,1-2H3 |
InChI-Schlüssel |
ZRXJXXHWOBQCJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


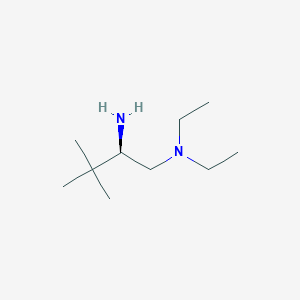
![3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid](/img/structure/B14078017.png)
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)
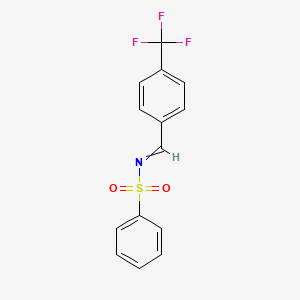
![3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14078042.png)
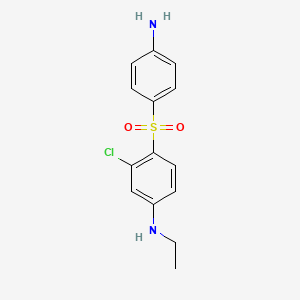
![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
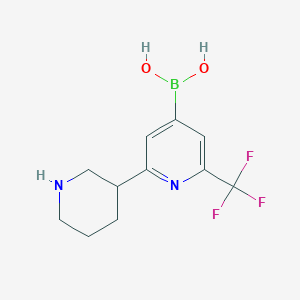
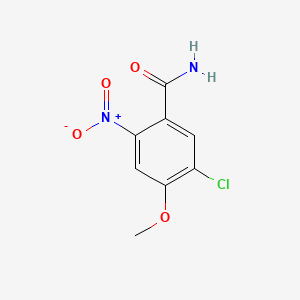
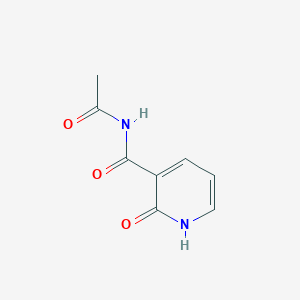
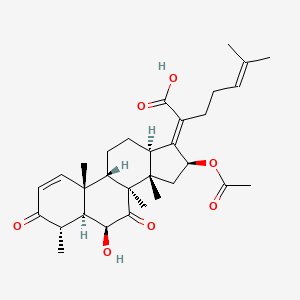
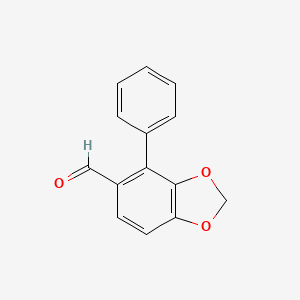
![hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14078075.png)
